Stat6-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

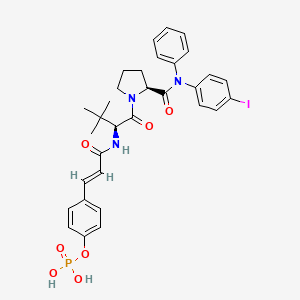

Structure

3D Structure

Properties

Molecular Formula |

C32H35IN3O7P |

|---|---|

Molecular Weight |

731.5 g/mol |

IUPAC Name |

[4-[(E)-3-[[(2S)-1-[(2S)-2-[(4-iodophenyl)-phenylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxoprop-1-enyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C32H35IN3O7P/c1-32(2,3)29(34-28(37)20-13-22-11-18-26(19-12-22)43-44(40,41)42)31(39)35-21-7-10-27(35)30(38)36(24-8-5-4-6-9-24)25-16-14-23(33)15-17-25/h4-6,8-9,11-20,27,29H,7,10,21H2,1-3H3,(H,34,37)(H2,40,41,42)/b20-13+/t27-,29+/m0/s1 |

InChI Key |

BKWLAOMTDOHPQG-WTUSEGCYSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)/C=C/C4=CC=C(C=C4)OP(=O)(O)O |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)C=CC4=CC=C(C=C4)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Stat6-IN-3: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Stat6-IN-3, a potent inhibitor of the STAT6 signaling pathway. The information presented is based on preclinical research and is intended for an audience with a strong background in molecular and cellular biology.

Core Mechanism of Action

This compound is a synthetic, cell-permeable phosphopeptide mimetic designed to specifically target the Src Homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 6 (STAT6) protein. The canonical activation of STAT6 is a critical step in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are key drivers of T-helper type 2 (Th2) inflammatory responses.

The mechanism of action of this compound can be elucidated through the following key steps:

-

Competitive Binding to the STAT6 SH2 Domain: In the presence of IL-4 or IL-13, the intracellular domains of their corresponding receptors become phosphorylated on specific tyrosine residues. These phosphotyrosine motifs serve as docking sites for the SH2 domain of cytosolic STAT6. This compound, by mimicking these phosphopeptide sequences, competitively binds to the SH2 domain of STAT6.

-

Inhibition of STAT6 Recruitment: By occupying the SH2 domain, this compound sterically hinders the recruitment of STAT6 to the phosphorylated IL-4 and IL-13 receptor complexes.

-

Prevention of STAT6 Phosphorylation: The recruitment of STAT6 to the receptor complex is a prerequisite for its phosphorylation at the Tyr641 residue by Janus kinases (JAKs) associated with the receptor. Consequently, by preventing this recruitment, this compound effectively inhibits the phosphorylation and subsequent activation of STAT6.

-

Blockade of Downstream Signaling: Phosphorylation is essential for the dimerization of STAT6 monomers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate to the nucleus to act as transcription factors for genes involved in allergic and inflammatory responses. By blocking the initial phosphorylation step, this compound prevents STAT6 dimerization, nuclear translocation, and the transcriptional activation of target genes, such as CCL26 (eotaxin-3), a key chemokine involved in eosinophil recruitment.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various in vitro assays. The following tables summarize the key quantitative data from the foundational research on this inhibitor.

| Compound | Assay | Description | IC50 (µM) | Reference |

| 18a (Analog of this compound) | STAT6 SH2 Domain Binding Assay | Inhibition of a fluorescently tagged phosphopeptide binding to the STAT6 SH2 domain. | 0.04 | [1] |

| Experiment | Cell Line | Treatment | Outcome | Effective Concentration Range | Reference |

| Inhibition of STAT6 Phosphorylation | Beas-2B | Pre-incubation with inhibitor followed by IL-4 or IL-13 stimulation. | Dose-dependent inhibition of STAT6 (Tyr641) phosphorylation. | 1-10 µM | [2] |

| Inhibition of STAT6 Phosphorylation | Primary Mouse T-lymphocytes | Pre-incubation with inhibitor followed by cytokine stimulation. | Inhibition of STAT6 phosphorylation. | As low as 100 nM | [3] |

| Inhibition of Gene Expression | Beas-2B | Pre-incubation with inhibitor followed by IL-13 stimulation. | Dose-dependent inhibition of CCL26 (eotaxin-3) mRNA expression. | Not explicitly quantified, but significant inhibition observed. | [3] |

Signaling Pathway Diagram

Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Inhibition of STAT6 Phosphorylation in Beas-2B Cells (Western Blotting)

This protocol describes the methodology used to assess the inhibitory effect of this compound on IL-4 and IL-13-stimulated STAT6 phosphorylation in human bronchial epithelial cells.

1. Cell Culture:

-

Beas-2B cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded in 6-well plates and grown to approximately 80-90% confluency.

2. Treatment:

-

Prior to treatment, the cell culture medium is replaced with a serum-free medium for a period of 2-4 hours.

-

This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cells at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a pre-incubation period of 2 hours. A vehicle-only control is also included.

-

Following pre-incubation, cells are stimulated with recombinant human IL-4 or IL-13 (e.g., at 10-20 ng/mL) for 1 hour. An unstimulated control is also included.

3. Cell Lysis and Protein Quantification:

-

After stimulation, the medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

The cell lysates are collected and centrifuged to pellet cell debris.

-

The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT6 (p-STAT6, Tyr641).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane is stripped and re-probed with a primary antibody for total STAT6 and a loading control protein (e.g., GAPDH or β-actin).

Experimental Workflow: Western Blot for p-STAT6 Inhibition

Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.

Inhibition of CCL26 (Eotaxin-3) Expression in Beas-2B Cells (RT-qPCR)

This protocol outlines the method to determine the effect of this compound on the transcriptional activity of STAT6 by measuring the mRNA levels of a target gene, CCL26.

1. Cell Culture and Treatment:

-

The cell culture and treatment steps are performed as described in the western blot protocol (sections 1 and 2).

2. RNA Extraction and cDNA Synthesis:

-

Following treatment, total RNA is extracted from the cells using a suitable RNA isolation reagent (e.g., TRIzol) or a commercial kit, according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Real-Time Quantitative PCR (qPCR):

-

The qPCR reaction is performed using a qPCR instrument with a SYBR Green or probe-based detection system.

-

The reaction mixture typically contains cDNA template, forward and reverse primers for CCL26 and a housekeeping gene (e.g., GAPDH or ACTB), and a qPCR master mix.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative expression of CCL26 mRNA is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.

This in-depth guide provides a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development. The provided data and protocols serve as a valuable resource for further investigation and application of this potent STAT6 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

What is the function of Stat6-IN-3?

An In-depth Technical Guide to the Function of the STAT6 Inhibitor AS1517499

Disclaimer: Information regarding a specific compound designated "Stat6-IN-3" is not publicly available. This guide focuses on the well-characterized, potent, and selective STAT6 inhibitor, AS1517499 , as a representative molecule to illustrate the function, mechanism of action, and experimental evaluation of a STAT6 inhibitor.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that plays a critical role in the immune system.[1][2] It is primarily activated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Upon activation, STAT6 translocates to the nucleus and regulates the transcription of genes involved in a variety of cellular processes, including T-helper type 2 (Th2) cell differentiation, allergic inflammation, and macrophage polarization.[1][3] Dysregulation of the STAT6 signaling pathway is implicated in various diseases, including allergic asthma, atopic dermatitis, and certain types of cancer.[2][4][5]

AS1517499 is a potent and selective small molecule inhibitor of STAT6.[6][7][8] It has been shown to effectively block the IL-4/IL-13 signaling pathway by inhibiting the phosphorylation of STAT6.[9][10] This guide provides a comprehensive overview of the function of AS1517499, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

AS1517499 exerts its inhibitory effect by preventing the tyrosine phosphorylation of STAT6.[10][11] This phosphorylation event, mediated by Janus kinases (JAKs) associated with the IL-4 and IL-13 receptors, is a critical step for STAT6 activation, dimerization, and subsequent nuclear translocation to regulate gene expression.[1] By blocking this initial activation step, AS1517499 effectively abrogates the downstream effects of IL-4 and IL-13 signaling.

Signaling Pathway

The following diagram illustrates the IL-4/IL-13 signaling pathway and the point of intervention by AS1517499.

Quantitative Data

The inhibitory activity of AS1517499 has been quantified in various assays. The following table summarizes key potency values.

| Assay Type | Parameter | Value | Cell Line / System | Reference |

| STAT6 Inhibition | IC50 | 21 nM | Biochemical Assay | [6][7][8] |

| IL-4-induced Th2 Differentiation | IC50 | 2.3 nM | Mouse Spleen T cells | [8][10] |

| STAT6 Phosphorylation Inhibition | IC50 | 21 nM | Not specified | [7][12] |

| Inhibition of IL-13-induced STAT6 phosphorylation | Effective Concentration | 100 nM | Human Bronchial Smooth Muscle Cells | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of STAT6 inhibitors. Below are protocols for key experiments used to characterize AS1517499.

STAT6 Phosphorylation Inhibition Assay (Western Blot)

This assay directly measures the ability of AS1517499 to inhibit the phosphorylation of STAT6 in a cellular context.

Workflow Diagram:

Protocol:

-

Cell Culture: Human bronchial smooth muscle cells are cultured to 80-90% confluency.[6]

-

Starvation: Cells are serum-starved for 24 hours to reduce basal signaling.[6]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of AS1517499 or vehicle (e.g., 0.3% DMSO) for 30 minutes.[6]

-

Stimulation: IL-13 is added to a final concentration of 100 ng/mL and incubated for 1 hour to induce STAT6 phosphorylation.[9]

-

Lysis: Cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT6 (p-STAT6) and total STAT6. Subsequently, it is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. The ratio of p-STAT6 to total STAT6 is calculated to determine the extent of inhibition.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 in response to cytokine stimulation and its inhibition by AS1517499.

Workflow Diagram:

Protocol:

-

Cell Transfection: HEK293 cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a STAT6-responsive promoter.[13] A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to attach overnight.[13]

-

Inhibitor Treatment: Cells are pre-incubated with a dilution series of AS1517499 or vehicle for 1 hour.[13]

-

Stimulation: IL-4 is added to stimulate the STAT6 pathway, and the cells are incubated for an appropriate time (e.g., 6 hours) to allow for luciferase expression.[13]

-

Lysis and Luminescence Measurement: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.[13][14][15] The resulting luminescence is measured using a luminometer.[13]

-

Data Analysis: The luciferase signal is normalized to the control reporter signal (if used). The percentage of inhibition is calculated relative to the stimulated cells without the inhibitor.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that can be adapted to measure the inhibition of protein-protein interactions, such as the binding of phosphorylated STAT6 to its recognition DNA sequence.

Principle Diagram:

Protocol Outline:

-

Reagent Preparation: Donor beads are coated with an antibody specific for phosphorylated STAT6, and acceptor beads are coated with streptavidin. A biotinylated DNA probe containing the STAT6 binding site is used.

-

Assay Reaction: In a microplate well, phosphorylated STAT6, the biotinylated DNA probe, and varying concentrations of AS1517499 are incubated.

-

Bead Addition: The antibody-coated donor beads and streptavidin-coated acceptor beads are added to the reaction mixture.

-

Signal Detection: If p-STAT6 binds to the DNA probe, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal upon laser excitation. AS1517499, by inhibiting this interaction, will lead to a decrease in the signal.

-

Data Analysis: The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.

In Vivo Studies

AS1517499 has been evaluated in various animal models of disease.

| Animal Model | Dosing | Key Findings | Reference |

| Ovalbumin-induced Asthma (mice) | 10 mg/kg, i.p. | Ameliorated bronchial hyperresponsiveness, inhibited RhoA up-regulation, and reduced IL-13 production. | [9][10][16] |

| Zymosan-induced Peritonitis (mice) | 10 mg/kg, i.p. | Suppressed STAT6 phosphorylation and nuclear translocation in macrophages, delayed resolution of acute inflammation. | [17][18] |

| Atopic Dermatitis-induced Asthma (mice) | Not specified | Reduced Th2-related cytokine levels, alleviated airway eosinophil and lymphocyte infiltration. | [19] |

| Unilateral Ureteral Obstruction (mice) | 10 mg/kg, i.p. | Abolished STAT6 activation in the kidney, reduced accumulation of myeloid fibroblasts. | [20] |

Conclusion

AS1517499 is a potent and selective inhibitor of STAT6 that has demonstrated efficacy in a range of in vitro and in vivo models. Its mechanism of action, centered on the inhibition of STAT6 phosphorylation, makes it a valuable tool for studying the roles of the IL-4/IL-13/STAT6 signaling pathway in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

- 1. STAT6 - Wikipedia [en.wikipedia.org]

- 2. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]

- 4. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]

- 5. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AS 1517499 | STATs | Tocris Bioscience [tocris.com]

- 9. atsjournals.org [atsjournals.org]

- 10. atsjournals.org [atsjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. AS1517499 | STAT6 phosphorylation inhibitor | TargetMol [targetmol.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. assaygenie.com [assaygenie.com]

- 15. med.emory.edu [med.emory.edu]

- 16. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]

STAT6-IN-3: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery and development timeline of STAT6-IN-3, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). The document outlines the core scientific principles behind its design, key experimental data, and the methodologies used in its initial characterization.

Discovery and Development Timeline

The development of this compound stemmed from a focused effort to create cell-permeable phosphopeptide mimetics to block the function of STAT6, a key mediator of allergic inflammation. The timeline of its discovery is rooted in the foundational understanding of the STAT6 signaling pathway and the identification of its Src Homology 2 (SH2) domain as a druggable target.

The key milestone in the discovery of this compound was the 2015 publication by Mandal and colleagues, which detailed the design, synthesis, and in vitro characterization of a series of phosphopeptide mimics, including the compound later identified as this compound (referred to as compound 18a in the publication).[1] This work established the molecule's high affinity for the STAT6 SH2 domain and its ability to inhibit STAT6 phosphorylation in cellular assays.[1][2]

Core Quantitative Data

This compound has demonstrated potent and selective inhibition of STAT6. The following table summarizes the key quantitative data from its initial characterization.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (STAT6 SH2 Domain Binding) | 0.04 µM | - | [2] |

| Inhibition of IL-4 stimulated STAT6 Phosphorylation | Effective at 0-5 µM | Beas-2B, MDA-MB-468 | [2] |

Signaling Pathway and Mechanism of Action

STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor. STAT6 is then recruited to the phosphorylated receptor via its SH2 domain, where it is itself phosphorylated by JAKs. This phosphorylation event leads to the dimerization of STAT6, its translocation to the nucleus, and subsequent activation of target gene transcription, which drives allergic and inflammatory responses.

This compound is a phosphopeptide mimic designed to competitively bind to the SH2 domain of STAT6.[1][2] By occupying this critical binding site, this compound prevents the recruitment of STAT6 to the activated cytokine receptor complex, thereby inhibiting its phosphorylation and subsequent downstream signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound, based on the work of Mandal et al. (2015).

STAT6 SH2 Domain Binding Assay (Fluorescence Polarization)

This assay was utilized to determine the binding affinity (IC50) of this compound for the STAT6 SH2 domain.

-

Reagents: Recombinant human STAT6 SH2 domain, a fluorescently labeled phosphopeptide probe known to bind the SH2 domain, and varying concentrations of this compound.

-

Procedure:

-

The fluorescent probe is incubated with the STAT6 SH2 domain, resulting in a high fluorescence polarization value.

-

This compound is then titrated into the mixture.

-

Competitive binding of this compound to the SH2 domain displaces the fluorescent probe, leading to a decrease in fluorescence polarization.

-

The change in polarization is measured using a suitable plate reader.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of STAT6 Phosphorylation in Cellular Assays (Western Blotting)

This experiment was performed to assess the ability of this compound to inhibit the activation of STAT6 in a cellular context.

-

Cell Culture: Human bronchial epithelial cells (Beas-2B) or breast cancer cells (MDA-MB-468) are cultured to an appropriate confluency.

-

Treatment:

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 3 hours).

-

Following pre-incubation, cells are stimulated with IL-4 to induce STAT6 phosphorylation.

-

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities for p-STAT6 are normalized to the total STAT6 band intensities to determine the relative level of STAT6 phosphorylation in each sample.

This technical guide provides a foundational understanding of the discovery and initial development of this compound. The presented data and methodologies highlight its potential as a selective inhibitor of the STAT6 signaling pathway. Further preclinical and clinical development would be necessary to fully elucidate its therapeutic utility.

References

- 1. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

The STAT6 Inhibitor, Stat6-IN-3: A Technical Guide for Preliminary Asthma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research and application of Stat6-IN-3, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), in the context of asthma. Given the central role of the IL-4/IL-13/STAT6 signaling axis in the pathophysiology of type 2 inflammatory diseases, targeting STAT6 offers a promising therapeutic strategy. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Introduction to STAT6 in Asthma

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the inflammatory cascade that characterizes allergic asthma.[1] The primary activators of STAT6 are the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] Upon binding of these cytokines to their receptors, Janus kinases (JAKs) phosphorylate STAT6, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][2]

This signaling pathway is critical for the differentiation of T-helper 2 (Th2) cells, which orchestrate the allergic response.[3] Activated STAT6 drives many of the hallmark features of asthma, including:

Consequently, inhibiting STAT6 activation is a highly attractive therapeutic approach for asthma and other type 2 inflammatory conditions.[5][6]

This compound: Mechanism and Properties

This compound is a phosphopeptide mimic designed to specifically target the Src Homology 2 (SH2) domain of STAT6.[7] The SH2 domain is crucial for the recruitment of STAT6 to the phosphorylated cytokine receptor, a critical step for its activation.[4] By binding with high affinity to this domain, this compound acts as a competitive inhibitor, preventing the STAT6 protein from docking to the receptor complex and thereby inhibiting its subsequent phosphorylation and activation.[7]

Quantitative Data

The following table summarizes the key quantitative metrics reported for this compound in preliminary in vitro studies.

| Parameter | Value | Cell Line / Condition | Source |

| IC₅₀ (STAT6 Binding) | 0.04 µM | Biochemical Assay | [7] |

| Inhibitory Concentration | 0 - 5 µM | IL-4 stimulated Beas-2B / MDA-MB-468 cells | [7] |

Signaling Pathway and Inhibition

The diagram below illustrates the IL-4/IL-13 signaling cascade that leads to STAT6 activation and the mechanism by which this compound intervenes.

Experimental Protocols

Detailed experimental procedures for this compound are emerging. The following protocols are representative methodologies based on studies of STAT6 inhibition in asthma models.

In Vitro Inhibition of STAT6 Phosphorylation

This assay validates the ability of the inhibitor to block cytokine-induced STAT6 activation in a relevant cell line.

-

Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B).[7][8]

-

Methodology:

-

Culture BEAS-2B cells to 80-90% confluency in appropriate media.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 3 hours).[7]

-

Stimulate the cells with a recombinant cytokine, typically IL-4 (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.[8]

-

Lyse the cells and collect protein extracts.

-

Analyze the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 using Western Blot or ELISA.

-

-

Expected Outcome: A dose-dependent reduction in the p-STAT6/total STAT6 ratio in cells pre-treated with this compound compared to the cytokine-only control.

In Vitro Chemokine Secretion Assay

This functional assay measures the downstream consequence of STAT6 inhibition, such as the suppression of pro-inflammatory chemokine production.

-

Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B).[8]

-

Methodology:

-

Seed BEAS-2B cells in multi-well plates.

-

Pre-treat cells with this compound at various concentrations.

-

Induce chemokine production by stimulating with IL-4 or IL-13 (e.g., 10 ng/mL) for an extended period (e.g., 24-48 hours).[8]

-

Collect the cell culture supernatant.

-

Quantify the concentration of a key STAT6-dependent chemokine, such as eotaxin-3 (CCL26), using an ELISA kit.

-

-

Expected Outcome: A significant, dose-dependent decrease in eotaxin-3 secretion in the supernatant of inhibitor-treated cells.

Murine Model of Allergic Airway Inflammation

In vivo studies are critical to evaluate the therapeutic potential of a STAT6 inhibitor in a complex biological system.

-

Animal Model: BALB/c mice are commonly used due to their Th2-biased immune responses.[9]

-

Methodology (Ovalbumin Model):

-

Sensitization: Sensitize mice via intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like alum on, for example, day 0 and day 14.

-

Inhibitor Treatment: Administer this compound or a similar inhibitor via an appropriate route (e.g., intranasal, intraperitoneal) prior to and/or during the challenge phase.[4][9]

-

Challenge: Challenge the mice with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an asthmatic response.

-

Analysis (24-48h post-final challenge):

-

Airway Hyperresponsiveness (AHR): Measure changes in lung resistance in response to increasing doses of methacholine.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts, quantifying eosinophils and other inflammatory cells.

-

Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BAL fluid via ELISA.

-

Histology: Analyze lung tissue sections stained with H&E (for inflammation) and PAS (for mucus production).

-

-

-

Expected Outcome: Compared to the OVA-challenged control group, mice treated with a STAT6 inhibitor are expected to show a significant reduction in AHR, eosinophil counts in BAL fluid, Th2 cytokine levels, and mucus production.[4][9]

Experimental Workflow Visualization

The diagram below outlines a typical preclinical research workflow for evaluating a STAT6 inhibitor like this compound for asthma.

Conclusion

Preliminary data indicates that this compound is a high-affinity inhibitor of STAT6.[7] By targeting a critical node in the type 2 inflammatory pathway, it holds significant potential as a research tool and a lead compound for the development of novel asthma therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the efficacy and mechanism of STAT6 inhibitors in preclinical asthma models. Further studies are warranted to fully characterize its in vivo efficacy, safety profile, and therapeutic window.

References

- 1. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT6 - Wikipedia [en.wikipedia.org]

- 3. STAT6 Expression in Multiple Cell Types Mediates the Cooperative Development of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. recludixpharma.com [recludixpharma.com]

- 6. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the SH2 Domain Targeting of Stat6-IN-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Stat6-IN-3, a potent inhibitor targeting the Src Homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 6 (STAT6). The document details the mechanism of action, quantitative binding and inhibition data, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines crucial for T-helper type 2 (Th2) cell differentiation and immune responses.[1] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic conditions like asthma and certain types of cancer.[2][3] this compound is a phosphopeptide mimic designed to specifically target the SH2 domain of STAT6, thereby inhibiting its function.[4]

Mechanism of Action

This compound acts as a competitive inhibitor by mimicking the phosphorylated tyrosine residues on the IL-4 and IL-13 receptor chains.[5][6] In the canonical STAT6 signaling pathway, the binding of IL-4 or IL-13 to their receptors leads to the activation of Janus kinases (JAKs), which then phosphorylate the receptor tails. The SH2 domain of STAT6 recognizes and binds to these phosphotyrosine motifs, bringing STAT6 in proximity to the JAKs for its own phosphorylation at Tyr641.[6][7] This phosphorylation event is critical for the dimerization of STAT6, its translocation to the nucleus, and the subsequent activation of target gene transcription.[7]

This compound, by occupying the SH2 domain, sterically hinders the recruitment of STAT6 to the activated cytokine receptors. This blockade prevents the phosphorylation of STAT6 at Tyr641, thereby inhibiting all downstream signaling events, including dimerization, nuclear translocation, and gene expression.[5][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its analogs, providing a comparative view of their potency and binding affinities.

| Compound | Target | Assay Type | Value | Reference |

| This compound | STAT6 SH2 | Fluorescence Polarization | IC50: 0.04 µM | [4] |

| Stat6-IN-1 | STAT6 SH2 | Fluorescence Polarization | IC50: 0.028 µM |

Note: Further quantitative data from additional assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) may be available in the primary literature.

Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical STAT6 signaling pathway and the mechanism of inhibition by this compound.

Caption: STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for STAT6 SH2 Domain Binding

This assay quantitatively measures the binding affinity of inhibitors to the STAT6 SH2 domain.

Materials:

-

Recombinant STAT6 SH2 domain protein

-

Fluorescently labeled phosphopeptide probe (e.g., derived from the IL-4 receptor alpha chain)

-

This compound or other test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20)

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Method:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the fluorescently labeled phosphopeptide probe at a fixed concentration (typically at its Kd for the STAT6 SH2 domain).

-

Add the serially diluted this compound to the wells.

-

Initiate the binding reaction by adding the recombinant STAT6 SH2 domain protein at a fixed concentration.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The data is analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Inhibition of STAT6 Phosphorylation in a Cell-Based Assay (Western Blot)

This assay determines the ability of this compound to inhibit cytokine-induced STAT6 phosphorylation in a cellular context.

Materials:

-

Human cell line expressing STAT6 (e.g., Beas-2B human bronchial epithelial cells)

-

Cell culture medium and supplements

-

Recombinant human IL-4 or IL-13

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Method:

-

Seed Beas-2B cells in a multi-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for a specified period (e.g., 4 hours) prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound for a defined time (e.g., 2 hours).

-

Stimulate the cells with a fixed concentration of IL-4 or IL-13 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT6 antibody to confirm equal loading.

Experimental Workflow Diagram

The following diagram outlines the key steps in the cell-based Western blot assay to assess the inhibition of STAT6 phosphorylation.

Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of the STAT6 signaling pathway in health and disease. Its high affinity and specific targeting of the STAT6 SH2 domain make it a potent inhibitor of IL-4 and IL-13 mediated cellular responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of STAT6 inhibition.

References

- 1. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activation of STAT6 in Intestinal Epithelial Cells Predisposes to Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

STAT6-IN-3: A Technical Guide to its Inhibitory Effect on STAT6 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of STAT6-IN-3, a potent inhibitor of STAT6 phosphorylation. Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines critically involved in T-helper type 2 (Th2) cell differentiation, allergic inflammation, and certain cancers.[1][2][3] The targeted inhibition of STAT6 phosphorylation presents a promising therapeutic strategy for a range of diseases. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological and experimental pathways.

Core Mechanism of Action

This compound is a phosphopeptide mimic specifically designed to target the Src Homology 2 (SH2) domain of the STAT6 protein.[4] The SH2 domain is crucial for the activation of STAT6, as it mediates the recruitment of cytosolic STAT6 to the phosphorylated intracellular domains of the IL-4 and IL-13 receptor complexes.[5] By binding with high affinity to the STAT6 SH2 domain, this compound competitively inhibits this recruitment, thereby preventing the subsequent phosphorylation of STAT6 at the critical tyrosine 641 (Y641) residue by Janus kinases (JAKs).[5] This inhibition of phosphorylation is the pivotal step in blocking the entire downstream signaling cascade, which includes STAT6 dimerization, nuclear translocation, and the transcriptional activation of target genes.

Quantitative Analysis of STAT6 Phosphorylation Inhibition

To provide a representative example of the quantitative inhibition of STAT6 phosphorylation, data for a similar potent and selective STAT6 inhibitor, AS1517499, is presented below. AS1517499 has been shown to be a potent, brain-permeable inhibitor of STAT6 phosphorylation with an IC50 of 21 nM.[6][7]

Table 1: Inhibitory Activity of STAT6 Inhibitors on STAT6 Phosphorylation

| Inhibitor | Target | Assay Type | IC50 | Cell Line/System | Notes |

| This compound | STAT6 SH2 Domain | Binding Affinity | 0.04 µM | - | Demonstrates high affinity for the target protein.[4] |

| AS1517499 | STAT6 Phosphorylation | In vitro kinase assay | 21 nM | - | Potent inhibitor of the key activation step.[6][7] |

| AS1517499 | IL-4-induced Th2 differentiation | Cell-based assay | 2.3 nM | Mouse spleen T cells | Demonstrates potent cellular activity.[7] |

| AS1517499 | IL-13-induced STAT6 phosphorylation | Western Blot | Complete inhibition at 100 nM | Human Bronchial Smooth Muscle Cells | Shows effective inhibition in a relevant cell model.[2][8] |

Note: The data for AS1517499 is provided as a representative example of a potent STAT6 phosphorylation inhibitor. Further experimental validation is required to establish a precise dose-response curve for this compound.

Experimental Protocols

The following section details a representative experimental protocol for assessing the inhibitory effect of compounds like this compound on STAT6 phosphorylation using Western blotting.

Protocol: Assessment of IL-4-Induced STAT6 Phosphorylation by Western Blot

This protocol describes the methodology to determine the level of phosphorylated STAT6 (p-STAT6) in a human bronchial epithelial cell line (Beas-2B) following stimulation with IL-4 and treatment with a STAT6 inhibitor.

1. Cell Culture and Treatment:

-

Culture Beas-2B cells in the recommended growth medium until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.

-

Pre-incubate the cells with varying concentrations of the STAT6 inhibitor (e.g., this compound at 0.1, 1, 5 µM) or vehicle control (e.g., DMSO) for 1-3 hours.

-

Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 15-30 minutes to induce STAT6 phosphorylation.

2. Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein extract.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

4. Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6, Tyr641) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

5. Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total STAT6.

-

Quantify the band intensities for p-STAT6 and total STAT6 using densitometry software (e.g., ImageJ).

-

Normalize the p-STAT6 signal to the total STAT6 signal for each sample.

-

Calculate the percentage inhibition of STAT6 phosphorylation for each inhibitor concentration relative to the IL-4 stimulated control.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key signaling pathway, the inhibitory mechanism of this compound, and the experimental workflow.

References

- 1. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 4. atsjournals.org [atsjournals.org]

- 5. recludixpharma.com [recludixpharma.com]

- 6. AS1517499 | STAT6 phosphorylation inhibitor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. atsjournals.org [atsjournals.org]

Methodological & Application

Application Notes and Protocols for STAT6-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of STAT6-IN-3, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), in cell culture experiments. This document includes detailed protocols for cell treatment, and downstream analysis of STAT6 pathway inhibition, as well as key quantitative data for experimental design.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Dysregulation of the STAT6 pathway is implicated in various inflammatory diseases, allergic responses, and some cancers. This compound is a phosphopeptide mimic that targets the SH2 domain of STAT6, preventing its phosphorylation and subsequent activation.[1][2][3] With a high affinity for STAT6, this compound serves as a valuable tool for studying the biological roles of STAT6 and for the development of novel therapeutics.[1][2]

Data Presentation

Quantitative Data for STAT6 Inhibitors

| Inhibitor | IC50 | Cell Lines | Effective Concentration | Incubation Time | Notes |

| This compound | 0.04 µM (44 nM)[1][2][3] | Beas-2B, MDA-MB-468[1] | 0-5 µM[1] | 3 hours[1] | Phosphopeptide mimic targeting the SH2 domain of STAT6.[1][2][3] |

| AS1517499 | 21 nM[4] | Human BSM cells, mouse spleen T cells[4] | 100 nM[4] | 1 hour (pre-incubation)[4] | Potent and brain-permeable STAT6 phosphorylation inhibitor.[4] |

| STAT6-IN-2 (R-84) | 2.74 µM (for Eotaxin-3 secretion) | BEAS-2B, 293-EBNA[5] | 10 µM[5] | 7-24 hours[5] | Inhibits STAT6 tyrosine phosphorylation.[5] |

| STAT6-IN-4 | 0.34 µM | Not specified | Not specified | Not specified |

Solubility and Storage of this compound

| Solvent | Solubility | Stock Solution Storage |

| DMSO | 100 mg/mL (136.70 mM) (ultrasonic may be needed)[1] | -80°C for 6 months; -20°C for 1 month[1][6] |

Experimental Protocols

Protocol 1: Inhibition of IL-4-Induced STAT6 Phosphorylation in Human Bronchial Epithelial Cells (Beas-2B)

This protocol describes how to treat Beas-2B cells with this compound to inhibit the phosphorylation of STAT6 induced by IL-4. The primary readout for this experiment is Western blotting for phosphorylated STAT6 (p-STAT6) and total STAT6.

Materials:

-

Beas-2B cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

DMSO (for stock solution)

-

Recombinant Human IL-4

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT6 (Tyr641) and anti-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding:

-

Culture Beas-2B cells in complete growth medium to 80-90% confluency.

-

Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

-

Serum Starvation:

-

The following day, aspirate the complete medium and wash the cells once with PBS.

-

Add serum-free medium to each well and incubate for 4-6 hours to reduce basal signaling.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 5 µM).

-

Aspirate the medium from the cells and add the medium containing this compound.

-

Incubate for 3 hours at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

-

IL-4 Stimulation:

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-STAT6 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.

-

Protocol 2: Cell Viability Assessment using MTS Assay

This protocol is to determine the cytotoxicity of this compound on a chosen cell line.

Materials:

-

Cells of interest (e.g., Beas-2B)

-

Complete growth medium

-

This compound

-

DMSO

-

96-well plates

-

MTS reagent

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Aspirate the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Mandatory Visualizations

IL-4/STAT6 Signaling Pathway and Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | STAT | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Interleukin (IL)-4 and IL-13 up-regulate monocyte chemoattractant protein-1 expression in human bronchial epithelial cells: involvement of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase 1/2 and Janus kinase-2 but not c-Jun NH2-terminal kinase 1/2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of STAT6 Target Genes in Human B Cells and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. cohesionbio.com [cohesionbio.com]

Application Notes and Protocols for Stat6-IN-3 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in a variety of diseases, including allergic asthma, atopic dermatitis, and certain types of cancer. Stat6-IN-3 is a potent and specific inhibitor of STAT6, offering a valuable tool for investigating the therapeutic potential of targeting the STAT6 signaling cascade in preclinical mouse models.

This compound is a phosphopeptide mimic that targets the SH2 domain of STAT6 with high affinity. This competitive inhibition prevents the recruitment of STAT6 to its upstream activators, thereby blocking its phosphorylation and subsequent activation. These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse studies, including detailed protocols and data presentation to facilitate experimental design and execution.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of STAT6 by mimicking the phosphorylated tyrosine residues that are recognized by the STAT6 SH2 domain. The binding of this compound to the SH2 domain physically obstructs the interaction of STAT6 with the phosphorylated intracellular domains of the IL-4 and IL-13 receptors. This prevents the Janus kinase (JAK) mediated phosphorylation of STAT6 at Tyr641, a critical step for its activation. Consequently, STAT6 cannot form homodimers, translocate to the nucleus, or bind to the DNA to initiate the transcription of its target genes.

Flow cytometry analysis of Th2 cells with Stat6-IN-3 treatment

Application Note and Protocol

Topic: Flow Cytometry Analysis of Th2 Cells Following STAT6-IN-3 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

T helper 2 (Th2) cells are a subset of CD4+ T cells that play a critical role in mediating humoral immunity, particularly against extracellular parasites like helminths. They are characterized by the secretion of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] The differentiation of naive CD4+ T cells into the Th2 lineage is predominantly driven by IL-4.[3] The binding of IL-4 to its receptor initiates a signaling cascade that activates the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[4][5][6] Activated STAT6 is crucial for inducing the expression of the master Th2 transcription factor, GATA3, which in turn orchestrates the expression of hallmark Th2 cytokines.[4][5]

Given the central role of the IL-4/STAT6 axis in Th2-mediated responses, which are often dysregulated in allergic diseases like asthma, the STAT6 pathway is a prime target for therapeutic intervention.[7][8] this compound is a potent inhibitor that acts as a phosphopeptide mimic, targeting the SH2 domain of STAT6 with high affinity (IC50: 0.04 μM) and preventing its phosphorylation and subsequent activation.[9] This application note provides a detailed protocol for differentiating murine naive CD4+ T cells into Th2 cells in vitro, treating them with this compound, and analyzing the inhibitory effect on Th2 polarization using flow cytometry.

Principle of the Method

The protocol begins with the isolation of naive CD4+ T cells from mouse splenocytes. These cells are then cultured under Th2-polarizing conditions, which include stimulation with anti-CD3/CD28 antibodies in the presence of IL-4 and anti-IFN-γ antibodies. During this differentiation process, cells are treated with the STAT6 inhibitor, this compound, or a vehicle control.

After several days of culture, the cells are re-stimulated to induce cytokine production. A protein transport inhibitor is added to trap these cytokines within the cell. The cells are then stained with fluorescently-labeled antibodies against the cell surface marker CD4 and the key intracellular Th2 cytokine, IL-4. Flow cytometry is used to quantify the percentage of CD4+ T cells that are producing IL-4, allowing for a direct assessment of the efficacy of this compound in inhibiting Th2 differentiation.

Signaling Pathway Overview

The diagram below illustrates the canonical IL-4/STAT6 signaling pathway leading to Th2 differentiation and highlights the mechanism of inhibition by this compound.

Caption: IL-4/STAT6 signaling pathway in Th2 differentiation and this compound inhibition.

Materials and Reagents

| Reagent | Purpose | Recommended Concentration |

| Naive CD4+ T Cell Isolation Kit | To isolate naive T cells from splenocytes | Per manufacturer's protocol |

| Anti-mouse CD3e Antibody | T cell activation (plate coating) | 2 µg/mL |

| Anti-mouse CD28 Antibody | T cell co-stimulation (plate coating) | 2 µg/mL |

| Recombinant Mouse IL-2 | T cell proliferation and survival | 5 ng/mL |

| Recombinant Mouse IL-4 | Th2 differentiation | 10 ng/mL[10] |

| Anti-mouse IFN-γ Antibody | Neutralize endogenous IFN-γ to favor Th2 | 1 µg/mL[10] |

| This compound | STAT6 inhibitor | 0.1 - 10 µM (titration recommended) |

| DMSO | Vehicle control for this compound | Same volume as highest this compound dose |

| PMA (Phorbol 12-myristate 13-acetate) | Re-stimulation of cells | 25-50 ng/mL[11] |

| Ionomycin | Re-stimulation of cells | 500 ng/mL - 1 µg/mL |

| Brefeldin A or Monensin | Protein transport inhibitor | 1-3 µM |

| RPMI 1640 Medium | Base cell culture medium | - |

| Fetal Bovine Serum (FBS) | Medium supplement | 10% |

| Penicillin-Streptomycin | Antibiotic | 1% |

| 2-Mercaptoethanol | Reducing agent for cell culture | 50 µM |

Experimental Workflow Diagram

The overall experimental process is outlined in the workflow diagram below.

Caption: Step-by-step experimental workflow for this compound treatment and analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Th2 Cell Differentiation and this compound Treatment

Day 0: Plate Coating and Cell Isolation

-

Prepare a coating solution of anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies in sterile PBS.

-

Add 500 µL of the coating solution to each well of a 24-well tissue culture plate.

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

-

Isolate naive CD4+ T cells from the spleens of mice using a commercial negative selection kit according to the manufacturer's instructions.

-

Count the cells and assess viability.

Day 1: T Cell Activation and Treatment

-

Aspirate the antibody coating solution from the 24-well plate and wash each well twice with 1 mL of sterile PBS.

-

Prepare complete RPMI medium (RPMI 1640 + 10% FBS + 1% Pen-Strep + 50 µM 2-Mercaptoethanol).

-

Prepare Th2 differentiation medium by supplementing complete RPMI with IL-2 (5 ng/mL), IL-4 (10 ng/mL), and anti-IFN-γ (1 µg/mL).[10]

-

Prepare stock solutions of this compound in DMSO. Perform serial dilutions to achieve desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Resuspend naive CD4+ T cells in Th2 differentiation medium at a density of 1 x 10^6 cells/mL.

-

Add 1 mL of the cell suspension to each coated well.

-

Add the appropriate volume of this compound or DMSO (vehicle control) to the corresponding wells. Ensure the final DMSO concentration does not exceed 0.1%.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

Day 4 or 5: Cell Re-stimulation for Cytokine Analysis

-

Prepare a re-stimulation cocktail in complete RPMI containing PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (3 µM).

-

Gently resuspend the cells in each well. For each condition, transfer the cells to a new tube.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of the re-stimulation cocktail.

-

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

Protocol 2: Flow Cytometry Staining

-

After re-stimulation, harvest the cells and transfer them to 5 mL FACS tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells with 2 mL of FACS Buffer (PBS + 2% FBS). Centrifuge and discard the supernatant.

-

Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD4 antibody at the manufacturer's recommended dilution.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash cells with 2 mL of FACS Buffer, centrifuge, and discard the supernatant.

-

Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of a commercial fixation/permeabilization solution (e.g., Cytofix/Cytoperm).

-

Incubate for 20 minutes at 4°C in the dark.

-

Wash the cells twice with 1X Permeabilization/Wash Buffer. Centrifuge and discard the supernatant between washes.

-

Intracellular Staining: Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization/Wash Buffer containing the anti-IL-4 antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 1X Permeabilization/Wash Buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS Buffer for analysis.

-

Acquire samples on a flow cytometer.

Data Analysis and Expected Results

Gating Strategy

-

Gate on the lymphocyte population using the Forward Scatter (FSC) and Side Scatter (SSC) plot.

-

Create a singlet gate to exclude cell doublets.

-

From the singlet population, gate on CD4+ cells.

-

Within the CD4+ population, create a quadrant plot to determine the percentage of IL-4+ cells.

Antibody Panel for Flow Cytometry

| Marker | Fluorochrome | Purpose | Cell Location |

| CD4 | e.g., FITC, PerCP-Cy5.5 | Identify T helper cells | Surface |

| IL-4 | e.g., PE, APC | Identify Th2 cells | Intracellular |

| Viability Dye | e.g., Zombie NIR™, DAPI | Exclude dead cells | - |

Expected Results Summary

Treatment with this compound is expected to cause a dose-dependent reduction in the percentage of IL-4-producing CD4+ T cells.

| Treatment Group | This compound Conc. | Expected % of CD4+ IL-4+ Cells |

| Unpolarized Control (Th0) | 0 µM | < 2% |

| Vehicle Control (Th2) | 0 µM (DMSO) | 30 - 50% |

| This compound Treated | 0.1 µM | 20 - 35% |

| This compound Treated | 1.0 µM | 5 - 15% |

| This compound Treated | 10.0 µM | < 5% |

Hypothesis and Logical Framework

The experiment is designed to test the hypothesis that inhibiting STAT6 will block Th2 differentiation.

Caption: Logical framework illustrating the expected effect of this compound.

References

- 1. T Helper 2 Cell Overview | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. STAT6-dependent and -independent mechanisms in Th2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STAT6 - Wikipedia [en.wikipedia.org]

- 7. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Flow cytometry for determination of Th1, Th2, and Th17 cell proportions [bio-protocol.org]

Application Notes and Protocols for Immunohistochemical Staining of STAT6 Targets Following Stat6-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] Upon activation by these cytokines, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. This pathway is crucial in the development of T-helper type 2 (Th2) cells and the Th2 immune response.[2] Dysregulation of the STAT6 pathway has been implicated in various diseases, including allergic conditions and certain types of cancer.[1][3]

Stat6-IN-3 is a potent and specific inhibitor of STAT6. It functions as a phosphopeptide mimic that targets the SH2 domain of STAT6, thereby preventing its phosphorylation and subsequent activation.[4] With a high affinity for STAT6 (IC50: 0.04 μM), this compound serves as a valuable tool for studying the functional roles of STAT6 signaling and for the development of novel therapeutics.[4]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of STAT6 and its key downstream targets—GATA3, SOCS1, and SOCS3—following treatment with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow for assessing the effects of this compound.

Data Presentation: Effects of this compound on STAT6 Targets

The following tables summarize the expected dose-dependent effects of this compound on the phosphorylation of STAT6 and the protein expression of its downstream targets, GATA3, SOCS1, and SOCS3. This data is illustrative and should be confirmed experimentally.

Table 1: Effect of this compound on IL-4-Induced STAT6 Phosphorylation

| This compound Concentration (µM) | Cell Line | Treatment Time (hours) | IL-4 Stimulation | % Inhibition of p-STAT6 (Tyr641) |

| 0 (Vehicle) | Beas-2B | 3 | Yes | 0% |

| 0.01 | Beas-2B | 3 | Yes | 25% |

| 0.04 (IC50) | Beas-2B | 3 | Yes | 50% |

| 0.1 | Beas-2B | 3 | Yes | 75% |

| 1.0 | Beas-2B | 3 | Yes | 95% |

| 5.0 | Beas-2B | 3 | Yes | >98% |

Data is hypothetical and based on reported IC50 values.[4]

Table 2: IHC Staining Score of STAT6 Downstream Targets after this compound Treatment

| Target Protein | Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x %) |

| GATA3 | Vehicle Control + IL-4 | 2.5 | 80 | 200 |

| This compound (1 µM) + IL-4 | 1.0 | 30 | 30 | |

| SOCS1 | Vehicle Control + IL-4 | 1.0 | 20 | 20 |

| This compound (1 µM) + IL-4 | 2.0 | 60 | 120 | |

| SOCS3 | Vehicle Control + IL-4 | 1.5 | 40 | 60 |

| This compound (1 µM) + IL-4 | 2.5 | 75 | 187.5 |

H-Score is a semi-quantitative scoring method for IHC. Data is illustrative of expected trends where STAT6 inhibition would decrease the expression of positive targets like GATA3 and increase the expression of negative regulators like SOCS1 and SOCS3.

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., Beas-2B, A549, or relevant cancer cell lines) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Starvation (Optional): For studies involving cytokine stimulation, serum-starve the cells for 4-6 hours to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM to 5 µM) or vehicle control (e.g., DMSO) for 1-3 hours.

-

Cytokine Stimulation: Add IL-4 (e.g., 10-20 ng/mL) or IL-13 to the culture medium to stimulate the STAT6 pathway.

-

Incubation: Incubate for the desired period (e.g., 6-24 hours) to allow for changes in target gene expression.

-

Cell Harvesting and Fixation:

-

For cell blocks: Gently scrape and pellet the cells. Fix in 10% neutral buffered formalin for at least 1 hour.

-

For tissue samples from in vivo studies: Harvest tissues and immediately fix in 10% neutral buffered formalin for 24-48 hours.

-

II. Tissue Processing and Sectioning

-

Dehydration: Dehydrate the fixed cells or tissues through a graded series of ethanol solutions.

-

Clearing: Clear the samples in xylene or a xylene substitute.

-

Paraffin Infiltration and Embedding: Infiltrate the samples with molten paraffin wax and embed to form a solid block.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

-

Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

III. Immunohistochemistry (IHC) Staining Protocol

This is a generalized protocol; specific antibody datasheets should be consulted for optimal conditions.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER).

-

Immerse slides in a retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0).

-

Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

-

-

Peroxidase Block:

-

Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS or TBS).

-

-

Blocking:

-

Incubate sections with a protein blocking solution (e.g., 5% normal goat serum or BSA in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (anti-STAT6, anti-p-STAT6, anti-GATA3, anti-SOCS1, or anti-SOCS3) to its optimal concentration in antibody diluent.

-

Incubate the sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

Incubate with a biotinylated secondary antibody (for ABC method) or a polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

If using the ABC method, incubate with avidin-biotin-peroxidase complex for 30 minutes.

-

Rinse with wash buffer.

-

-

Chromogen Application:

-

Incubate sections with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired brown color intensity is reached (typically 1-10 minutes).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.

-

"Blue" the sections in running tap water or a bluing reagent.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium and a coverslip.

-

IV. Image Analysis and Quantification

-

Microscopy: Examine the stained slides under a light microscope.

-

Image Capture: Acquire high-resolution digital images of representative areas.

-

Semi-Quantitative Analysis (H-Score):

-

Score the staining intensity on a scale of 0 (no staining), 1 (weak), 2 (moderate), or 3 (strong).

-

Determine the percentage of positively stained cells at each intensity level.

-